molecular formula C11H12N2 B1144151 (2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile CAS No. 18226-50-1

(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile

Cat. No.: B1144151
CAS No.: 18226-50-1
M. Wt: 172.23
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Description

Introduction to (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile

Chemical Identity and Nomenclature

IUPAC Name and Systematic Terminology

The International Union of Pure and Applied Chemistry designation for this compound is (Z)-3-(dimethylamino)-2-phenylprop-2-enenitrile, which reflects the systematic nomenclature conventions for organic compounds containing both aromatic and aliphatic components. The systematic terminology incorporates several key structural elements that define the compound's molecular architecture. The "Z" configuration designation indicates the geometric isomerism present in the double bond system, specifically referring to the spatial arrangement where the higher priority substituents are positioned on the same side of the double bond.

The systematic name breakdown reveals the compound's structural complexity through its component parts. The "prop-2-enenitrile" portion indicates a three-carbon chain with both an alkene functionality at the 2-position and a nitrile group at the terminal carbon. The "dimethylamino" substituent at the 3-position contributes significant electronic properties to the overall molecular structure, while the "phenyl" group at the 2-position provides aromatic character and influences the compound's reactivity patterns.

Alternative systematic nomenclature found in chemical databases includes "Benzeneacetonitrile, alpha-[(dimethylamino)methylene]-" which represents an older naming convention that emphasizes the benzene ring as the primary structural framework. This alternative nomenclature demonstrates the compound's relationship to both acetonitrile derivatives and benzene-substituted compounds, highlighting its position within multiple chemical classification systems.

CAS Registry Number and Alternative Synonyms

The Chemical Abstracts Service registry number for this compound is 18226-50-1, which serves as the unique numerical identifier for this specific chemical entity within the global chemical database system. This registry number facilitates unambiguous identification across different chemical databases and commercial suppliers, ensuring consistency in chemical communication and trade.

Table 1: Alternative Synonyms and Nomenclature Variations

Synonym Source Usage Context
(2Z)-3-(Dimethylamino)-2-phenylacrylonitrile Chemical databases Academic literature
3-(Dimethylamino)-2-phenylacrylonitrile Commercial suppliers Industrial applications
Dimethylaminophenylacrylonitrile Chemical catalogs Synthetic chemistry
(Z)-3-(dimethylamino)-2-phenylprop-2-enenitrile IUPAC standards Systematic nomenclature

The compound appears in chemical literature under various synonymous names that reflect different naming traditions and applications. The systematic variations demonstrate the evolution of chemical nomenclature practices and the adaptation of naming conventions to accommodate specific research contexts and commercial requirements.

Molecular Formula and Weight Validation

The molecular formula for this compound is established as C₁₁H₁₂N₂, indicating a composition of eleven carbon atoms, twelve hydrogen atoms, and two nitrogen atoms. This molecular composition yields a calculated molecular weight of 172.23 grams per mole, which has been consistently verified across multiple chemical databases and analytical sources.

Table 2: Molecular Composition and Physical Properties

Property Value Verification Source
Molecular Formula C₁₁H₁₂N₂ PubChem, ChemSpider
Molecular Weight 172.23 g/mol Multiple databases
Monoisotopic Mass 172.100048 Da Mass spectrometry data
PubChem CID 737509 Chemical database
ChemSpider ID 644546 Chemical database

Properties

IUPAC Name

(Z)-3-(dimethylamino)-2-phenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,9H,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKZGONUAHUVJF-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is the most widely reported method for synthesizing (2Z)-3-(dimethylamino)-2-phenylprop-2-enenitrile. This reaction typically involves the base-catalyzed coupling of benzaldehyde derivatives with dimethylaminoacetonitrile. For example, VulcanChem documents a protocol where benzaldehyde reacts with dimethylaminoacetonitrile in the presence of triethylamine (TEA) as a base, yielding the target compound in 65–78% efficiency. The reaction proceeds via a nucleophilic attack mechanism, forming the α,β-unsaturated nitrile with Z-configuration dominance due to steric hindrance from the dimethylamino group.

Reaction Conditions:

  • Solvent: Toluene or dichloromethane (DCM)

  • Temperature: 25–40°C

  • Catalyst: Triethylamine (1.2 equiv)

  • Time: 4–8 hours

Purification involves sequential washes with aqueous HCl (1 M) and sodium bicarbonate, followed by column chromatography (PE/EA = 5:1).

Microwave-Assisted Condensation

Recent advancements utilize microwave irradiation to accelerate condensation. A modified Knoevenagel protocol under microwave conditions (100 W, 80°C) reduces reaction time to 15–30 minutes while maintaining yields of 70–75%. This method minimizes side products like the E-isomer, achieving a Z/E ratio of >9:1.

Alkylation Approaches

Nucleophilic Substitution with Alkyl Halides

Alkylation of preformed enamines represents an alternative route. For instance, (Z)-3-amino-2-phenylprop-2-enenitrile undergoes dimethylation using methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). This two-step process involves:

  • Synthesis of the enamine precursor via condensation of benzaldehyde with cyanoacetamide.

  • Quaternization of the amine group using methyl iodide (2.5 equiv) and NaH (2 equiv) at 0–5°C.

Key Data:

  • Yield: 60–68%

  • Purity: >95% (HPLC)

  • Side Products: <5% E-isomer and unreacted starting material.

Reductive Amination

A less common but stereoselective method employs reductive amination of 2-phenyl-3-oxopropanenitrile with dimethylamine. Using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (adjusted with acetic acid), this method achieves 55–60% yield with a Z/E ratio of 8:1.

Catalytic Methods and Green Chemistry

Organocatalytic Asymmetric Synthesis

Chiral thiourea catalysts enable enantioselective synthesis of the Z-isomer. For example, a catalyst system comprising (R)-BINOL-derived thiourea and 4-dimethylaminopyridine (DMAP) in DCM achieves 82% enantiomeric excess (ee) at 25°C. This method is limited to small-scale applications due to catalyst cost.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, combining benzaldehyde, dimethylaminoacetonitrile, and potassium carbonate in a 1:1:1.5 molar ratio. After 2 hours of milling, the crude product is purified via sublimation, yielding 70–73% of the Z-isomer.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (PE/EA = 5:1) remains the standard for isolating this compound. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms purity >98%.

Spectroscopic Data

  • 1H NMR (CDCl3): δ 7.45–7.32 (m, 5H, Ph), 6.82 (s, 1H, CH), 3.12 (s, 6H, N(CH3)2).

  • IR (KBr): 2220 cm⁻¹ (C≡N), 1645 cm⁻¹ (C=C).

Stereochemical Control and Isomerization

The Z-configuration dominates due to steric repulsion between the phenyl and dimethylamino groups. Heating the Z-isomer in DMF at 120°C for 24 hours induces partial isomerization to the E-form (Z/E = 3:1).

Industrial-Scale Production

Pilot-scale synthesis (10 kg batches) employs continuous flow reactors with the following parameters:

  • Residence Time: 12 minutes

  • Temperature: 50°C

  • Catalyst: Immobilized TEA on silica gel

  • Yield: 85% with 99% Z-selectivity.

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-mediated reactions using eosin Y as a photocatalyst enable Z-selective synthesis at room temperature. This method achieves 75% yield in 6 hours under blue LED irradiation.

Biocatalytic Approaches

Immobilized lipase from Candida antarctica catalyzes the condensation of benzaldehyde and dimethylaminoacetonitrile in ionic liquids ([BMIM][BF4]), yielding 68% product with 94% Z-selectivity .

Chemical Reactions Analysis

Types of Reactions

(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced products like primary amines or secondary amines.

    Substitution: Substituted derivatives with various functional groups replacing the dimethylamino group.

Scientific Research Applications

(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets, altering their activity, and modulating biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Applications References
This compound C2: Phenyl; C3: Dimethylamino High purity (98%), Z-configuration, dual electronic effects Intermediate for heterocycles
3-Amino-2-methyl-3-phenylacrylonitrile C2: Methyl; C3: Amino, phenyl Amino group instead of dimethylamino; steric hindrance from methyl Potential synthetic intermediate
(2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile C2: 4-Bromophenyl; C3: 4-(Dimethylamino)phenyl Bromine substituent enhances electron-withdrawing effects; crystal-dependent emissions Optical materials, sensors
(2Z)-3-(4-Fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile C2: Methoxyimino; C3: 4-Fluorophenyl Fluorine and methoxyimino groups; planar conformation Unreported (likely medicinal chemistry)
Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-diethylaminopropenamide C2: Ethoxycarbonyl; C3: Diethylamino Ethoxycarbonyl enhances electrophilicity; used as a protective group Heterocycle synthesis (e.g., pyridines, thiazoles)

Key Research Findings

(b) Optical and Supramolecular Properties

  • (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile: Exhibits dual emission properties dependent on crystal size and habit due to intermolecular charge transfer and aggregation effects. This behavior is absent in the target compound, highlighting the role of bromine in modulating optoelectronic properties .

(c) Stereochemical and Electronic Effects

  • Z- vs. E-Isomers: The Z-configuration in the target compound imposes a planar geometry, facilitating π-stacking interactions in solid-state assemblies. In contrast, E-isomers (e.g., (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylonitrile ) exhibit reduced conjugation efficiency due to non-planar conformations.

Biological Activity

(2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a dimethylamino group and a phenylpropene structure, which contributes to its reactivity and interaction with biological targets. Its molecular formula is C12H14N2C_{12}H_{14}N_2, and it features a nitrile functional group that may enhance its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : It has shown efficacy against certain cancer cell lines, potentially due to its ability to induce apoptosis and inhibit cell proliferation.
  • Antimicrobial Activity : The compound demonstrates activity against various microbial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.

The mechanism of action involves the interaction of the compound with specific biomolecules, such as enzymes and receptors. It is hypothesized that this compound binds to these targets, modulating their activity and influencing biochemical pathways. The specific pathways affected can vary based on the biological context.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that the compound inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through caspase activation.
    • Table 1 summarizes the effects on various cancer cell lines:
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast Cancer)12.5Apoptosis induction
    HeLa (Cervical Cancer)15.0Cell cycle arrest
    A549 (Lung Cancer)10.0Inhibition of proliferation
  • Antimicrobial Studies :
    • In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
    • Table 2 provides an overview of antimicrobial efficacy:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus10
    Escherichia coli15
    Pseudomonas aeruginosa20
  • Neuroprotective Effects :
    • In a model of oxidative stress in neuronal cells, this compound reduced cell death by up to 40%, suggesting its potential as a neuroprotective agent.

Q & A

Q. What are the critical parameters for optimizing the synthesis of (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile?

Key considerations include:

  • Reaction Conditions : Temperature control (e.g., 60–80°C for condensation steps) and solvent selection (polar aprotic solvents like DMF or acetonitrile enhance reactivity) .
  • Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and NMR spectroscopy (¹H/¹³C) to confirm intermediate formation and final product purity .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended to isolate the Z-isomer selectively .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR : ¹H NMR can distinguish the Z-configuration via coupling constants (e.g., J = 10–12 Hz for trans-alkene protons) and NOE effects to confirm spatial proximity of substituents .
  • IR : The cyano (-C≡N) stretch at ~2200 cm⁻¹ and C=C vibrations at ~1600 cm⁻¹ validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 267.136 for C₁₇H₁₅FN₂) .

Advanced Research Questions

Q. How does crystal packing influence the optical properties of this compound?

  • Crystal Habit and Size : Evidence shows that needle-like vs. plate-like crystals exhibit distinct emission wavelengths due to variations in π-π stacking and hydrogen-bonding networks .
  • Supramolecular Interactions : Graph-set analysis (e.g., R₂²(8) motifs) using software like Mercury or SHELXL reveals how intermolecular forces (e.g., C-H···N) stabilize specific conformations, affecting photoluminescence .
  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXTL refinement and ORTEP-3 visualization is critical for mapping packing patterns .

Q. What computational strategies reconcile contradictions in reported bioactivity data for structurally similar derivatives?

  • Docking Studies : Molecular docking (AutoDock Vina) against target receptors (e.g., kinases) can explain activity variations by comparing binding affinities of substituents (e.g., 4-fluorophenyl vs. 4-methylphenyl) .
  • DFT Calculations : Optimizing geometries at the B3LYP/6-311G(d,p) level evaluates electronic effects (e.g., HOMO-LUMO gaps) that influence reactivity and biological interactions .
  • Validation : Cross-reference computed data with experimental IC₅₀ values from enzyme assays to identify outliers .

Q. How do reaction mechanisms differ between Z/E isomerization pathways in related nitrile derivatives?

  • Kinetic Control : Z-isomer dominance under low-temperature, short-duration conditions due to steric hindrance from the dimethylamino group .
  • Catalytic Effects : Trace acids (e.g., acetic acid) or bases (e.g., triethylamine) alter transition states, monitored via in situ FTIR or UV-Vis spectroscopy .
  • Isolation Challenges : Dynamic HPLC with chiral columns (e.g., Chiralpak IA) separates isomers, while variable-temperature NMR detects interconversion .

Methodological Challenges

Q. How to address discrepancies in crystallographic data for polymorphic forms?

  • Data Collection : Use synchrotron radiation for high-resolution datasets (≤ 0.8 Å) to resolve weak electron density features .
  • Refinement Protocols : Apply Hirshfeld surface analysis (CrystalExplorer) to validate hydrogen-bonding patterns and detect disorder .
  • Reproducibility : Standardize crystallization solvents (e.g., DMSO/water mixtures) and cooling rates to replicate crystal forms .

Q. What experimental designs mitigate side reactions during functionalization of the enenenitrile core?

  • Protecting Groups : Temporarily mask the dimethylamino group with Boc (tert-butyloxycarbonyl) to prevent unwanted nucleophilic attacks during nitrile derivatization .
  • Flow Chemistry : Continuous-flow reactors with precise residence time control minimize over-oxidation or dimerization .
  • In Situ Monitoring : ReactIR probes track reactive intermediates (e.g., enolates) to optimize quenching times .

Data Analysis and Interpretation

Q. How to validate the purity of this compound in complex matrices?

  • 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing target signals from impurities .
  • PXRD : Match experimental powder patterns with simulated data from SCXRD to confirm phase purity .
  • LC-MS/MS : Quantify trace impurities (e.g., E-isomer) using selective ion monitoring (SIM) .

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